REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[CH2:10][CH2:9][N:8]([Si](C(C)(C)C)(C)C)[C:5]2=[N:6][CH:7]=1.[C:18]([Li])([CH3:21])(C)C.[CH3:23][CH2:24][CH2:25][CH2:26][CH3:27].C[CH2:29][O:30]CC>>[NH:8]1[C:5]2=[N:6][CH:7]=[C:2]([CH:29]([C:25]3[CH:26]=[CH:27][C:18]([CH3:21])=[CH:23][CH:24]=3)[OH:30])[CH:3]=[C:4]2[CH2:10][CH2:9]1
|
Name
|
bromide
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)N(CC2)[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
p-tolylaldehyde
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
To a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 0.6 h at −78° C.
|
Duration
|
0.6 h
|
Type
|
CUSTOM
|
Details
|
After 18 h the mixture was partitioned between AcOEt-brine
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with AcOEt (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by PTLC with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC=2C1=NC=C(C2)C(O)C2=CC=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg | |
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |